

# In-depth Technical Guide to Claziprotamidum (BBP-671)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Core Compound Identification**

**Claziprotamidum**, also identified as BBP-671, is an investigational drug under evaluation for the treatment of rare metabolic disorders.

| Identifier | Value                                                                                    |
|------------|------------------------------------------------------------------------------------------|
| IUPAC Name | 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethanone[1] |
| CAS Number | 2361124-03-8[1]                                                                          |

### **Mechanism of Action and Therapeutic Target**

Claziprotamidum is a positive allosteric modulator (PAM) of pantothenate kinases 1 and 3 (PANK1 and PANK3). These enzymes are critical for the biosynthesis of coenzyme A (CoA), a vital cofactor in cellular metabolism.[1] In certain metabolic disorders, such as pantothenate kinase-associated neurodegeneration (PKAN) and neurodegeneration with brain iron accumulation (NBIA), the function of these kinases is impaired, leading to a deficiency in CoA. [1]

**Claziprotamidum** is designed to enhance the activity of PANK enzymes, thereby overcoming the enzymatic feedback inhibition and increasing the levels of CoA.[2] This mechanism of



action has shown potential in preclinical studies to address the underlying metabolic dysfunction in conditions like PKAN and propionic acidemia.[2]

#### **Signaling Pathway**

The following diagram illustrates the targeted signaling pathway of **Claziprotamidum**.



Click to download full resolution via product page

Claziprotamidum's role in CoA biosynthesis.

#### **Preclinical and Clinical Data**

**Claziprotamidum** (BBP-671) has undergone preclinical and early-stage clinical evaluation. The primary focus of these studies has been to assess its pharmacokinetic profile, target engagement, and safety.

## Pharmacokinetic and Pharmacodynamic Profile



| Parameter             | Finding                                                                                                 | Species | Reference |
|-----------------------|---------------------------------------------------------------------------------------------------------|---------|-----------|
| Brain Penetration     | Detected in plasma,<br>liver, cerebrospinal<br>fluid, and brain<br>following oral<br>administration.    | Rodents | [3]       |
| Target Engagement     | Increased whole blood<br>acetyl-CoA levels,<br>serving as a<br>peripheral<br>pharmacodynamic<br>marker. | Humans  | [4]       |
| Absorption            | Readily absorbed after oral dosing with a Tmax of 1–2 hours.                                            | Humans  | [5]       |
| Elimination Half-life | 6–9 hours.                                                                                              | Humans  | [5]       |

## **Efficacy in a Preclinical Model**

In a mouse model of PKAN, treatment with BBP-671 demonstrated significant therapeutic effects:

| Outcome          | Result                                    | Reference |
|------------------|-------------------------------------------|-----------|
| Brain CoA Levels | Significantly increased.                  | [5]       |
| Survival         | Improved.                                 | [5]       |
| Body Weight      | Improved weight gain.                     | [5]       |
| Motor Function   | Increased movement and distance traveled. | [5]       |

# **Experimental Protocols**



Detailed experimental protocols are critical for the replication and extension of research findings. The following outlines the methodology used in the preclinical evaluation of **Claziprotamidum**.

#### **Animal Model**

- Model: A Pank1 and Pank2 neuronal double knock-out (dKO) mouse model was utilized to simulate the biochemical deficiencies observed in PKAN.[5]
- Administration: BBP-671 was administered to the mice mixed in their chow.

#### **Pharmacokinetic Analysis**

- Sample Collection: Plasma, cerebrospinal fluid (CSF), and tissue samples were collected from rodents following oral administration of BBP-671.[3]
- Quantification: The concentration of BBP-671 in the collected samples was measured to determine its distribution and brain penetration.

#### **Pharmacodynamic Assessment**

- Biomarker: Whole blood acetyl-CoA levels were measured as a marker of target engagement.[3][4]
- Method: A suitable method was developed to assess the elevation of acetyl-CoA in whole blood.[3]

#### **Experimental Workflow**

The following diagram provides a high-level overview of the experimental workflow for the preclinical evaluation of **Claziprotamidum**.





Click to download full resolution via product page

Preclinical evaluation workflow for Claziprotamidum.

#### **Clinical Trial Status**

A Phase 1 clinical trial (NCT04836494) was conducted in healthy volunteers to assess the safety, pharmacokinetics, and pharmacodynamics of BBP-671.[5] While the drug was generally well-tolerated and demonstrated target engagement, the clinical trial for PKAN was discontinued.[4][6] The decision was based on the difficulty in identifying a clinical trial dose that could adequately balance safety and potential clinical benefit due to wide variability in blood levels of the drug among individuals.[6]

#### Conclusion

**Claziprotamidum** (BBP-671) is a brain-penetrant, positive allosteric modulator of pantothenate kinases that has demonstrated promising preclinical efficacy in a mouse model of PKAN. Early



clinical data in healthy volunteers confirmed its ability to engage its target. However, challenges related to pharmacokinetic variability have led to the discontinuation of its clinical development for PKAN. The research and data gathered on **Claziprotamidum** provide valuable insights into the therapeutic potential of targeting the coenzyme A biosynthesis pathway for rare metabolic disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Claziprotamide Wikipedia [en.wikipedia.org]
- 2. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pantothenate Kinase Activation Restores Brain Coenzyme A in a Mouse Model of Pantothenate Kinase-Associated Neurodegeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bridgebio.com [bridgebio.com]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. CoA Therapeutics Discontinues BBP-671 Clinical Trial for PKAN NBIA Disorders Association [nbiadisorders.org]
- To cite this document: BenchChem. [In-depth Technical Guide to Claziprotamidum (BBP-671)]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15612807#claziprotamidum-iupac-name-and-cas-number]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com